molecular formula C25H30N4O4 B11153836 6-methoxy-N~2~-{4-[4-(4-methoxyphenyl)piperazino]-4-oxobutyl}-1H-indole-2-carboxamide

6-methoxy-N~2~-{4-[4-(4-methoxyphenyl)piperazino]-4-oxobutyl}-1H-indole-2-carboxamide

Cat. No.: B11153836
M. Wt: 450.5 g/mol
InChI Key: BFZDMHMFHHQCAQ-UHFFFAOYSA-N
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Description

6-methoxy-N~2~-{4-[4-(4-methoxyphenyl)piperazino]-4-oxobutyl}-1H-indole-2-carboxamide is a complex organic compound with a unique structure that includes an indole core, a piperazine ring, and multiple methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-N~2~-{4-[4-(4-methoxyphenyl)piperazino]-4-oxobutyl}-1H-indole-2-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Piperazine Ring: The piperazine ring can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the indole core is replaced by a piperazine derivative.

    Methoxylation: The methoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.

    Amide Formation: The final step involves the formation of the amide bond, which can be achieved through the reaction of the carboxylic acid derivative of the indole core with an amine or amide coupling reagent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxyl or carbonyl derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the piperazine ring, potentially converting it to an alcohol.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid).

    Hydrolysis: Acidic (hydrochloric acid) or basic (sodium hydroxide) conditions.

Major Products

The major products formed from these reactions include hydroxylated or carbonylated derivatives, reduced alcohols, substituted aromatic compounds, and hydrolyzed carboxylic acids and amines.

Scientific Research Applications

6-methoxy-N~2~-{4-[4-(4-methoxyphenyl)piperazino]-4-oxobutyl}-1H-indole-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders and cancers.

    Biological Research: It is used as a tool compound to study various biological pathways and mechanisms, including receptor binding and signal transduction.

    Chemical Biology: The compound serves as a probe to investigate the interactions between small molecules and biological macromolecules.

    Industrial Applications: It may be used in the development of new materials or as a precursor for the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 6-methoxy-N~2~-{4-[4-(4-methoxyphenyl)piperazino]-4-oxobutyl}-1H-indole-2-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to downstream effects on cellular processes. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-methoxy-N~2~-{4-[4-(4-methoxyphenyl)piperazino]-4-oxobutyl}-1H-indole-2-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its indole core, piperazine ring, and multiple methoxy groups contribute to its versatility and potential for diverse applications.

Properties

Molecular Formula

C25H30N4O4

Molecular Weight

450.5 g/mol

IUPAC Name

6-methoxy-N-[4-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxobutyl]-1H-indole-2-carboxamide

InChI

InChI=1S/C25H30N4O4/c1-32-20-9-6-19(7-10-20)28-12-14-29(15-13-28)24(30)4-3-11-26-25(31)23-16-18-5-8-21(33-2)17-22(18)27-23/h5-10,16-17,27H,3-4,11-15H2,1-2H3,(H,26,31)

InChI Key

BFZDMHMFHHQCAQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CCCNC(=O)C3=CC4=C(N3)C=C(C=C4)OC

Origin of Product

United States

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